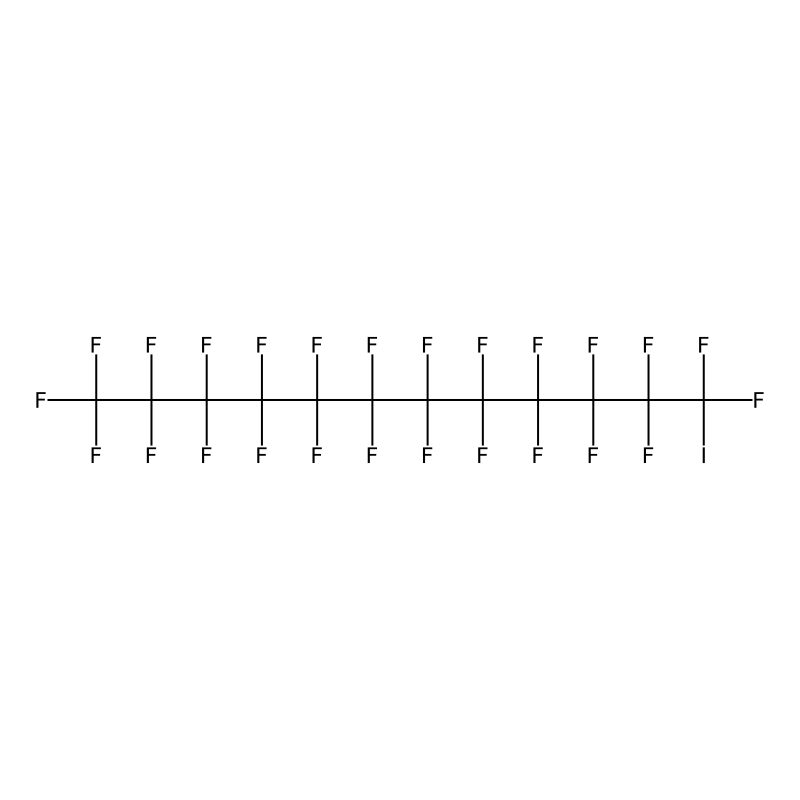Perfluorododecyl iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- High water repellency: PFI exhibits strong hydrophobic (water-repelling) characteristics, making it a valuable research tool in studies related to water-resistant materials and coatings.
- Low surface energy: PFI possesses a low surface energy, meaning it minimizes the interaction between a liquid and a solid surface. This property is beneficial in research on self-cleaning surfaces and anti-fouling materials.
- Thermal stability: PFI demonstrates high thermal stability, allowing it to withstand high temperatures without undergoing significant degradation. This characteristic makes it useful in research on heat-resistant materials and lubricants.
While PFI is not widely used commercially, it finds applications in various scientific research fields:
Material Science:
- Surface modification: PFI is employed in studies to modify the surface properties of materials, such as polymers and metals, to achieve desired functionalities like water repellency, low surface friction, and anti-fouling properties [].
- Development of self-cleaning surfaces: Researchers investigate the use of PFI in creating self-cleaning surfaces that repel dirt and water, potentially leading to applications in self-cleaning windows, textiles, and industrial equipment [].
- Fabrication of microfluidic devices: PFI's unique properties are explored in the development of microfluidic devices, which are miniaturized channels used for manipulating fluids. PFI's water-repellent nature can help create specific flow patterns and manipulate fluids within these devices [].
Environmental Science:
- Environmental fate studies: PFI serves as a model compound for studying the environmental fate and behavior of perfluorinated compounds (PFCs). Due to its chemical similarity to other PFCs, PFI helps researchers understand the persistence, transport, and potential environmental impact of these widely used chemicals [].
Analytical Chemistry:
Perfluorododecyl iodide is a perfluorinated organic compound with the chemical formula C10F21I. It is characterized by a long carbon chain fully substituted with fluorine atoms, which contributes to its unique properties, such as high chemical stability and low surface energy. This compound is primarily utilized in various chemical applications due to its ability to modify surface characteristics and enhance material performance. It is notable for its role in the preparation of specialized compounds and materials in both research and industrial contexts .
Currently, there is no scientific literature readily available on the specific mechanism of action of Perfluorododecyl iodide in any biological system.
Perfluorododecyl iodide can be synthesized through several methods:
- Electrophilic Fluorination: Utilizing fluorinating agents to introduce fluorine atoms into organic substrates.
- Halogen Exchange Reactions: Involving the substitution of iodine for other halogens in pre-existing perfluoroalkyl compounds.
- Direct Fluorination: A method where perfluoroalkyl iodides are directly fluorinated using elemental fluorine under controlled conditions.
These synthesis methods allow for the production of high-purity perfluorododecyl iodide suitable for various applications .
Perfluorododecyl iodide finds applications across multiple fields:
- Material Science: Enhancing surface properties of materials, improving hydrophobicity and oleophobicity.
- Catalysis: Serving as a precursor for catalysts in organic synthesis.
- Nanotechnology: Used in the fabrication of self-assembled monolayers that modify surface characteristics at the nanoscale.
- Chemical Research: Employed in studies related to perfluorinated compounds and their interactions with other chemicals .
Interaction studies involving perfluorododecyl iodide focus on its behavior in various environments and its interactions with other chemical species. Notably, research has demonstrated its ability to capture mobile iodides through halogen bonding, which can influence photolysis stability and other chemical dynamics. These studies are crucial for understanding the compound's role in environmental chemistry and material science applications .
Several compounds share structural similarities with perfluorododecyl iodide. Here is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Perfluorooctyl iodide | C8F17I | Shorter carbon chain; used primarily in surfactants. |
| Perfluorodecyl bromide | C10F21Br | Similar structure but with bromine; different reactivity profile. |
| Perfluorotridecyl iodide | C13F27I | Longer carbon chain; potentially different physical properties. |
Perfluorododecyl iodide stands out due to its specific chain length, making it particularly effective in modifying surface properties while maintaining stability under various conditions .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








